

# An In-depth Technical Guide to 2-Nitrophenethylamine Hydrochloride

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## Compound of Interest

Compound Name: 2-Nitrophenethylamine  
hydrochloride

Cat. No.: B3030066

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Topic: **2-Nitrophenethylamine hydrochloride** CAS Number: 861337-74-8 Audience: Researchers, scientists, and drug development professionals.

## Executive Summary

**2-Nitrophenethylamine hydrochloride**, with CAS number 861337-74-8, is a pivotal chemical intermediate in the fields of pharmaceutical development and specialized organic synthesis.<sup>[1]</sup> Also known as 2-(2-nitrophenyl)ethan-1-amine hydrochloride, its structure features a phenethylamine core with a nitro group at the ortho position of the benzene ring. This specific arrangement of functional groups—a primary amine and a nitro group—renders the molecule a versatile building block for constructing more complex molecular architectures.<sup>[2]</sup> Its significance is particularly noted in the synthesis of targeted therapeutics, including novel inhibitors for oncology, and as a reagent in the development of advanced materials and agrochemicals.<sup>[1][3][4]</sup> This guide provides a comprehensive technical overview of its properties, a validated synthesis pathway, analytical characterization methods, key applications, and essential safety protocols.

## Physicochemical and Handling Properties

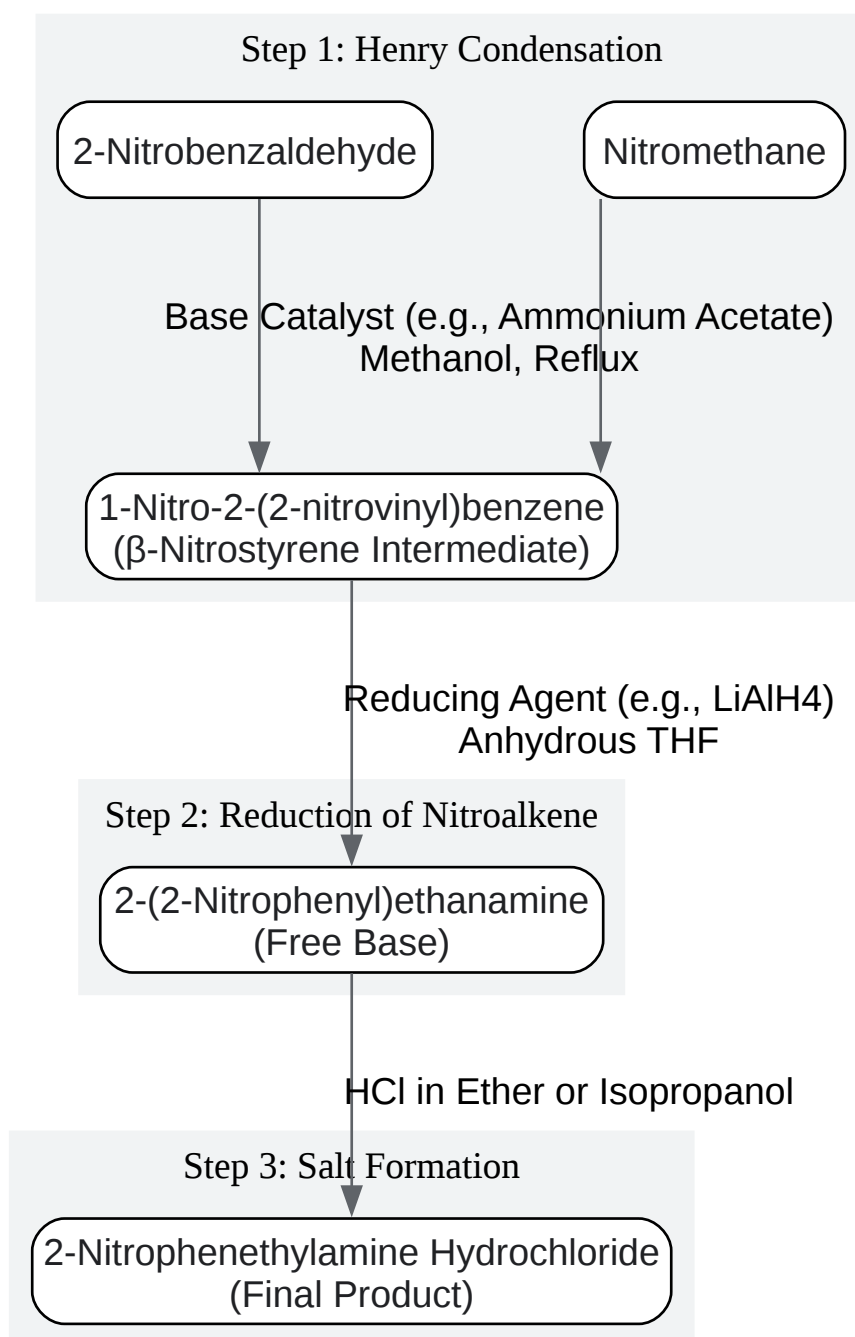
**2-Nitrophenethylamine hydrochloride** is typically supplied as a light yellow or off-white solid.<sup>[5][6]</sup> The hydrochloride salt form enhances its stability and solubility in various solvents, which is a practical advantage for laboratory use.<sup>[1]</sup> Proper storage is crucial to maintain its integrity; recommendations vary among suppliers, but consistently point towards refrigeration.

Property	Value	Source(s)
CAS Number	861337-74-8	[1][2][5][7]
Molecular Formula	C <sub>8</sub> H <sub>10</sub> N <sub>2</sub> O <sub>2</sub> ·HCl	[1][5]
Molecular Weight	202.64 g/mol	[2][5][7]
IUPAC Name	2-(2-nitrophenyl)ethan-1-amine hydrochloride	[7]
Synonyms	2-Nitro-phenethylamine HCl, 2-(2-nitrophenyl)ethanamine hydrochloride	[7]
Appearance	Light yellow to off-white solid	[5][6]
Purity	Typically ≥95% to ≥99% (by HPLC)	[5][7]
Melting Point	174.5 °C	[2]
Storage Conditions	Store at 0 - 8 °C; protect from light and moisture.	[5][7]

## Synthesis and Purification Protocol

While several synthetic routes to phenethylamines exist, a robust and widely applicable method involves the Henry condensation to form a  $\beta$ -nitrostyrene intermediate, followed by chemical reduction. This pathway is advantageous due to the accessibility of starting materials and the reliability of the reaction steps.

## Diagram: Synthetic Workflow



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Caption: A three-step synthesis pathway to **2-Nitrophenethylamine hydrochloride**.

## Step 1: Synthesis of 1-Nitro-2-(2-nitrovinyl)benzene

The initial step is a Henry condensation, a classic carbon-carbon bond-forming reaction between an aldehyde and a nitroalkane.[8] This reaction is catalyzed by a base and is effective

for creating nitroalkene structures.

- Protocol:
  - To a solution of 2-nitrobenzaldehyde (1.0 eq) in methanol, add nitromethane (1.2 eq) and a catalytic amount of ammonium acetate (0.3 eq).
  - Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction typically completes within 3-5 hours.
  - Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
  - Filter the resulting solid, wash with cold methanol to remove residual reactants, and dry under vacuum to yield the 1-nitro-2-(2-nitrovinyl)benzene intermediate.
- Scientific Rationale: The base deprotonates nitromethane, forming a nucleophilic nitronate anion. This anion attacks the electrophilic carbonyl carbon of 2-nitrobenzaldehyde. The subsequent intermediate undergoes dehydration under the reflux conditions to yield the conjugated nitroalkene, which is often stabilized by its crystalline nature.<sup>[8]</sup>

## Step 2: Reduction to 2-(2-Nitrophenyl)ethanamine (Free Base)

The reduction of the  $\beta$ -nitrostyrene intermediate is a critical step. Lithium aluminum hydride ( $\text{LiAlH}_4$ ) is a powerful reducing agent capable of reducing both the nitro group and the alkene double bond, but under controlled conditions, it is highly effective for reducing nitroalkenes to the corresponding amines.<sup>[9]</sup>

- Protocol:
  - Prepare a suspension of lithium aluminum hydride ( $\text{LiAlH}_4$ , approx. 3.0 eq) in anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C.
  - Dissolve the 1-nitro-2-(2-nitrovinyl)benzene intermediate (1.0 eq) in anhydrous THF and add it dropwise to the  $\text{LiAlH}_4$  suspension, maintaining the temperature at 0 °C.

- After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 2-4 hours, monitoring by TLC.
- Cool the reaction back to 0 °C and cautiously quench the excess  $\text{LiAlH}_4$  by sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
- Filter the resulting aluminum salts and wash the filter cake thoroughly with THF or ethyl acetate.
- Combine the organic filtrates and evaporate the solvent under reduced pressure to obtain the crude 2-(2-nitrophenyl)ethanamine free base.
- Scientific Rationale:  $\text{LiAlH}_4$  provides hydride ions ( $\text{H}^-$ ) that attack the electron-deficient carbons of the nitroalkene. The mechanism is complex but results in the complete reduction of the nitrovinyl group to an ethylamine group. The use of anhydrous conditions is critical as  $\text{LiAlH}_4$  reacts violently with water.

### Step 3: Formation of the Hydrochloride Salt

Conversion to the hydrochloride salt is performed to improve the compound's stability and handling characteristics.

- Protocol:
  - Dissolve the crude 2-(2-nitrophenyl)ethanamine free base in a minimal amount of a suitable solvent, such as diethyl ether or isopropanol.
  - Slowly bubble dry HCl gas through the solution or add a solution of HCl in isopropanol dropwise with stirring.
  - The hydrochloride salt will precipitate out of the solution.
  - Collect the solid by filtration, wash with a small amount of cold solvent (e.g., diethyl ether), and dry under vacuum.
- Scientific Rationale: The basic primary amine readily reacts with the strong acid (HCl) in an acid-base reaction to form the ammonium salt. This salt is typically a crystalline solid with

reduced solubility in nonpolar organic solvents, facilitating its isolation.

## Analytical Characterization

Purity assessment is typically performed using High-Performance Liquid Chromatography (HPLC), as indicated by commercial suppliers.[5][7] While public-domain spectra for this specific compound are not readily available, its structure allows for the confident prediction of its key spectral features.

### Expected $^1\text{H}$ NMR Spectral Data (in DMSO- $d_6$ , ~400 MHz)

- Aromatic Protons (4H): Expect a complex multiplet pattern between  $\delta$  7.4-8.2 ppm. The proton ortho to the nitro group will be the most deshielded.
- Ethylamine Protons ( $-\text{CH}_2-\text{CH}_2-\text{NH}_3^+$ ):
  - Benzylic  $-\text{CH}_2-$  (2H): A triplet around  $\delta$  3.1-3.3 ppm.
  - Amino  $-\text{CH}_2-$  (2H): A triplet around  $\delta$  2.9-3.1 ppm.
- Ammonium Protons ( $-\text{NH}_3^+$ ): A broad singlet around  $\delta$  8.3-8.7 ppm, which may exchange with  $\text{D}_2\text{O}$ .

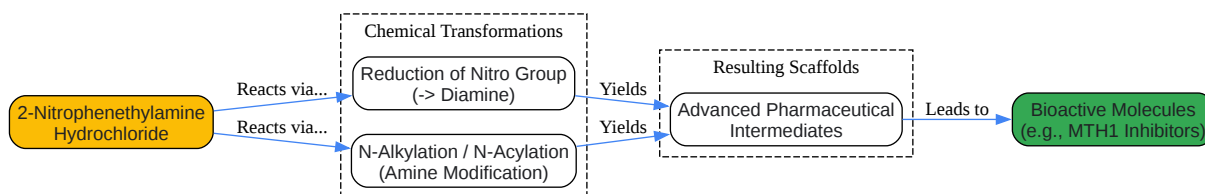
### Expected Mass Spectrometry Data (ESI+)

- Molecular Ion ( $\text{M}+\text{H}^+$ ): The primary ion observed would correspond to the free base,  $\text{C}_8\text{H}_{10}\text{N}_2\text{O}_2$ , with an expected  $m/z$  of approximately 167.08.

## Applications in Research and Drug Development

The utility of **2-Nitrophenethylamine hydrochloride** stems from its bifunctional nature, allowing for sequential or orthogonal chemical modifications.

### Diagram: Role as a Synthetic Building Block



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Caption: Versatility of 2-Nitrophenethylamine HCl in synthetic chemistry.

- **Pharmaceutical Synthesis:** This compound is a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[1][5] Its structure is a precursor for more complex molecules that may possess biological activity.
- **Oncology Research (MTH1 Inhibitors):** A significant application is in the preparation of diaminopyrimidines, which act as potent and selective inhibitors of the MutT Homolog 1 (MTH1) enzyme.[3][4] MTH1 is a cancer therapeutic target because it helps cancer cells survive oxidative stress by sanitizing oxidized nucleotide pools.[10][11] Inhibiting MTH1 leads to the incorporation of damaged nucleotides into DNA, causing lethal double-strand breaks in cancer cells.
- **Organic Synthesis and Material Science:** The amine handle can be readily functionalized, while the nitro group can be reduced to an amine, diazotized, or otherwise transformed. This makes it a valuable reagent for producing dyes, pigments, and specialty polymers.[1][5]
- **Agrochemicals:** It finds use in the formulation of agrochemicals, where it may serve as a precursor to active ingredients that enhance the efficacy of pesticides and herbicides.[5]

## Safe Handling, Storage, and Disposal

Proper safety protocols are mandatory when handling **2-Nitrophenethylamine hydrochloride**. It is classified as causing serious eye irritation.[2]

- Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and chemical-resistant gloves.[1][12]
- Handling:
  - Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12]
  - Avoid contact with skin, eyes, and clothing.[1]
  - Avoid dust formation.
  - Wash hands thoroughly after handling.[12]
- Storage:
  - Keep the container tightly closed in a dry, cool, and well-ventilated place.[12]
  - Store at recommended temperatures (0-8 °C) to ensure long-term stability.[5][7]
- Disposal:
  - Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

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